(Tyr4,D-Phe12)-Bombesin is a synthetic analog of the naturally occurring peptide bombesin, which is derived from the skin of the European frog Bombina bombina. This compound has garnered significant attention in biomedical research due to its interactions with bombesin receptors, which are implicated in various physiological and pathological processes, including cancer progression. The compound's structure features a substitution at positions 4 and 12 of the original bombesin peptide, enhancing its receptor affinity and biological activity.
Bombesin was first isolated from frog skin in 1971 and is known for its role in stimulating gastric acid secretion and influencing satiety. The analog (Tyr4,D-Phe12)-Bombesin was developed to improve binding affinity to bombesin receptors, particularly in the context of cancer research and imaging applications. Research indicates that this compound can effectively target gastrin-releasing peptide receptors, which are overexpressed in several tumor types .
This compound falls under the category of peptide analogs and is classified as a bombesin receptor agonist. It interacts primarily with bombesin receptor subtypes, including gastrin-releasing peptide receptor and neuromedin B receptor, making it a subject of interest for therapeutic applications in oncology.
Methods
The synthesis of (Tyr4,D-Phe12)-Bombesin typically involves solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to form peptides. This method is advantageous due to its efficiency and control over the peptide sequence.
Technical Details
The molecular structure of (Tyr4,D-Phe12)-Bombesin consists of 14 amino acids with specific substitutions at positions 4 (tyrosine) and 12 (D-phenylalanine). The sequence can be represented as follows:
The primary chemical reactions involving (Tyr4,D-Phe12)-Bombesin include receptor binding assays and biological activity assessments. These reactions are crucial for evaluating the compound's efficacy as a therapeutic agent.
Technical Details
The mechanism of action of (Tyr4,D-Phe12)-Bombesin involves its interaction with bombesin receptors on target cells. Upon binding:
Studies have shown that administration of (Tyr4,D-Phe12)-Bombesin can significantly reduce tumor volume in animal models, indicating its potential efficacy in therapeutic contexts .
Relevant analyses indicate that modifications at specific positions enhance receptor affinity while maintaining stability under physiological conditions .
(Tyr4,D-Phe12)-Bombesin has several scientific applications:
Bombesin (Bn), a 14-amino acid neuropeptide first isolated from the skin of the European fire-bellied toad (Bombina bombina) in 1970, exhibits potent bioactivity in mammalian systems [5] [6]. This discovery revealed that amphibian skin secretions contain peptides with cross-species physiological effects, including stimulation of gastric acid secretion and smooth muscle contraction. Subsequent research identified two major classes of bombesin-like peptides in vertebrates: the gastrin-releasing peptide (GRP) subgroup ending in -Gly-His-Leu-Met-NH₂ and the neuromedin B (NMB) subgroup ending in -Gly-His-Phe-Met-NH₂ [7] [10]. Mammalian counterparts were later characterized: GRP (27-29 amino acids) from porcine stomach in 1979 and NMB (32 amino acids) from porcine spinal cord in 1983 [6] [10].
Phylogenetic analyses demonstrate that GRP and bombesin are evolutionarily distinct peptides derived from separate genes, with GRP highly conserved across vertebrates including fish, birds, and mammals [5]. Notably, amphibians express both GRP-like peptides and bombesin-like peptides, while mammals possess only GRP and NMB systems. This evolutionary divergence is crucial for understanding receptor-ligand interactions, as bombesin exhibits higher affinity for multiple mammalian receptor subtypes compared to native mammalian peptides [7].
Table 1: Native Bombesin-Like Peptides Across Species
Peptide | Species Origin | Amino Acid Sequence | Biological Significance |
---|---|---|---|
Bombesin | Bombina bombina (frog) | Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | Prototype peptide with broad mammalian activity |
Gastrin-Releasing Peptide (GRP) | Porcine/mammalian | VPLPAGGGTVLTKMYPRGNHWAVGHLM-NH₂ | Mammalian homolog regulating GI function |
Neuromedin B (NMB) | Porcine/mammalian | GNLCWGHFM-NH₂ | Mammalian homolog with CNS distribution |
[Phe¹³]-Bombesin | Bombina orientalis (frog) | Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | Natural variant with Phe substitution |
Bombesin-like peptides exert effects through G protein-coupled receptors (GPCRs). Four receptor subtypes have been identified with distinct ligand affinities and tissue distributions:
These receptors couple primarily to Gq proteins, activating phospholipase C (PLC), increasing intracellular calcium, and stimulating protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways [2] [6]. Receptor heterogeneity explains functional diversity: BB1 activation may influence thermoregulation, while BB2 activation mediates pancreatic enzyme secretion and tumor growth [6] [9].
Table 2: Bombesin Receptor Subtypes and Characteristics
Receptor Subtype | Gene Symbol | Primary Endogenous Ligands | Affinity (IC₅₀) | Key Tissue Distribution |
---|---|---|---|---|
BB1 (NMBR) | NMBR | Neuromedin B | 1-10 nM | CNS (thalamus), intestinal cancers, thymic cancers |
BB2 (GRPR) | GRPR | GRP, Bombesin | 1-5 nM | Pancreas, prostate/breast cancers, hypothalamus |
BB3 (BRS-3) | BRS3 | Unknown (orphan) | >1000 nM for GRP/NMB | Testis, pancreas, CNS (hypothalamus) |
BB4 | N/A (amphibian) | [Phe¹³]-Bombesin | 0.3-1 nM | Frog brain and skin |
Bombesin-like peptides function as crucial neuromodulators and gut-brain axis messengers:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2